2,4-Dichloro-3,5,6-trifluoropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

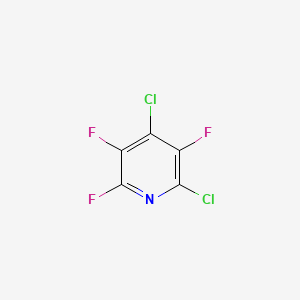

2,4-Dichloro-3,5,6-trifluoropyridine is a halogenated pyridine derivative with the molecular formula C5Cl2F3N. This compound is characterized by the presence of both chlorine and fluorine atoms attached to the pyridine ring, which imparts unique chemical and physical properties. It is a colorless liquid that is insoluble in water and denser than water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4-Dichloro-3,5,6-trifluoropyridine typically involves the reaction of pentachloropyridine with potassium fluoride. This reaction proceeds in high yield and at a rapid rate under essentially anhydrous conditions in N-methylpyrrolidone solvent at temperatures below 170°C . Another method involves using dimethylsulfoxide as a solvent at temperatures of about 60-125°C, optionally with a phase transfer catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above, with a focus on optimizing yield and minimizing by-products. The use of high-purity reagents and controlled reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3,5,6-trifluoropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace chlorine or fluorine atoms.

Complexation Reactions: It can form complexes with transition metals, such as nickel, in the presence of ligands like triethylphosphine.

Common Reagents and Conditions

Common reagents used in reactions with this compound include potassium fluoride, dimethylsulfoxide, and triethylphosphine. Reaction conditions often involve elevated temperatures and anhydrous environments to ensure high reactivity and yield.

Major Products Formed

Major products formed from reactions involving this compound include various substituted pyridines and metal complexes. For example, the reaction with nickel and triethylphosphine yields trans-Ni(PEt3)2(C5ClF3N)Cl .

Scientific Research Applications

Scientific Research Applications

2,4-Dichloro-3,5,6-trifluoropyridine in Agrochemicals

this compound serves as a crucial intermediate in the production of herbicides. Its structural features make it effective against specific plant species by disrupting key metabolic pathways.

Herbicides Derived from this compound

| Herbicide Derived from DCTFP | Active Ingredient | Target Weeds |

|---|---|---|

| 4-Hydroxy-3,5-dichloro-2,6-difluoropyridine | 4-Hydroxy herbicide | Broadleaf weeds |

| 4-Amino-3,5-dichloro-6-fluoro-2-pyridinyloxyacetic acid | Amino herbicide | Grasses and sedges |

This compound in Synthesis

this compound is known for its reactivity in chemical transformations. It undergoes Suzuki–Miyaura cross-coupling reactions with arylboronic acids, using palladium catalysts to introduce aryl groups into the pyridine framework. The halogen substituents allow nucleophilic substitution reactions under appropriate conditions.

Toxicological and Environmental Studies

Toxicological research indicates that exposure to this compound can lead to severe irritation and systemic toxicity. Studies on decontamination methods have found that immediate washing with soap and water can significantly reduce skin absorption rates, emphasizing the need for rapid response protocols in case of accidental exposure. Due to its halogenated nature, this compound has been studied for its environmental persistence and potential bioaccumulation in aquatic systems, with research indicating that it can disrupt aquatic ecosystems by affecting microbial communities.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3,5,6-trifluoropyridine is primarily based on its ability to undergo substitution and complexation reactions. The presence of electron-withdrawing chlorine and fluorine atoms makes the pyridine ring less basic and more reactive towards nucleophiles and transition metals. This reactivity is exploited in various chemical syntheses and industrial applications .

Comparison with Similar Compounds

Similar Compounds

- 3,5-Dichloro-2,4,6-trifluoropyridine

- 2,6-Difluoropyridine

- 2,5-Dichloropyridine

- Pentafluoropyridine

Uniqueness

2,4-Dichloro-3,5,6-trifluoropyridine is unique due to the specific arrangement of chlorine and fluorine atoms on the pyridine ring. This arrangement imparts distinct chemical properties, such as reduced basicity and enhanced reactivity towards nucleophiles and transition metals, making it a valuable compound in various chemical syntheses and industrial applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dichloro-3,5,6-trifluoropyridine, and how can reaction conditions be optimized?

The compound is typically synthesized via sequential halogenation. For example, chlorination of a fluorinated pyridine precursor using POCl₃ at elevated temperatures (150°C) can introduce chlorine substituents, while fluorination may involve HF or fluorinating agents like SF₄ under controlled conditions . Key parameters include temperature control, catalyst selection (e.g., Pd/C for partial dechlorination), and stoichiometric ratios to minimize side products. Characterization via GC-MS and NMR is critical to confirm purity and regiochemistry.

Q. How should researchers safely handle this compound in laboratory settings?

The compound is classified as a combustible solid (WGK 3) and requires strict safety protocols:

- Use N95 masks, gloves, and eyeshields to avoid inhalation or dermal contact .

- Store in airtight containers away from heat sources and oxidizing agents.

- Dispose of waste via licensed hazardous waste handlers to prevent environmental contamination (e.g., aquatic toxicity concerns) .

Q. Which analytical techniques are most effective for characterizing structural and purity aspects of this compound?

- NMR spectroscopy (¹⁹F and ¹H): Resolves fluorine and chlorine substitution patterns .

- X-ray crystallography : Validates molecular geometry and packing, as demonstrated for related fluoropyridines (CCDC-2121961) .

- GC-MS/HPLC : Quantifies purity and identifies byproducts from incomplete halogenation .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for targeted molecular architectures?

Regioselectivity is influenced by electronic and steric factors:

- Nucleophilic aromatic substitution (SNAr) : Electron-deficient positions (e.g., para to chlorine) react preferentially with nucleophiles like aryl lithium reagents. For example, tert-butyl lithium mediates bromine-lithium exchange, enabling aryl group introduction at specific sites .

- Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions can replace chlorine atoms with boronic acids under Pd catalysis, leveraging differential C-Cl bond reactivity .

Q. What computational methods are suitable for predicting reactivity and stability of derivatives?

- Density Functional Theory (DFT) : Models charge distribution and frontier molecular orbitals to predict SNAr reactivity. For example, Fukui indices can identify electrophilic centers .

- Molecular Dynamics (MD) : Simulates solvation effects and steric hindrance in substitution reactions .

Q. How can contradictory data in fluorination reaction yields be resolved?

Contradictions often arise from competing reaction pathways (e.g., over-fluorination vs. decomposition):

- In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation.

- Isotopic labeling : ¹⁸F labeling helps trace fluorination efficiency and byproduct pathways.

- Design of Experiments (DoE) : Statistically optimize variables (temperature, solvent polarity) to maximize yield .

Q. Methodological Guidelines Table

Properties

IUPAC Name |

2,4-dichloro-3,5,6-trifluoropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl2F3N/c6-1-2(8)4(7)11-5(10)3(1)9 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPNCZKIRPOQKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1F)Cl)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl2F3N |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.96 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.